Cholesta-5,8(14)-dien-3beta-ol

Vue d'ensemble

Description

Cholesta-5,8(14)-dien-3beta-ol, also known as 8-dehydrocholesterol, is a sterol intermediate in the biosynthesis of cholesterol. It is a derivative of cholesterol and plays a crucial role in various biological processes. This compound is particularly significant in the study of metabolic disorders and cholesterol biosynthesis pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cholesta-5,8(14)-dien-3beta-ol can be synthesized through the enzymatic conversion of 7-dehydrocholesterol. This process involves the use of rat liver microsomes to catalyze the conversion . The reaction conditions typically include the presence of specific enzymes and cofactors necessary for the conversion.

Industrial Production Methods

Industrial production of this compound involves high-pressure liquid chromatography (HPLC) techniques. Silver ion HPLC provides remarkable separations of sterols, which is crucial for the purification and isolation of this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Cholesta-5,8(14)-dien-3beta-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into other sterol intermediates and final products.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and specific enzymes. The reaction conditions often involve controlled temperatures, pH levels, and the presence of cofactors .

Major Products Formed

The major products formed from the reactions of this compound include zymosterol and other sterol intermediates. These products are crucial for the biosynthesis of cholesterol and other biologically active sterols .

Applications De Recherche Scientifique

Biochemical Research Applications

Cholesta-5,8(14)-dien-3beta-ol plays a crucial role in cholesterol biosynthesis and metabolism. It serves as an important intermediate in the synthesis of cholesterol and other sterols, making it a subject of interest in biochemical studies.

Cholesterol Biosynthesis Pathway

The compound is involved in the enzymatic conversion processes within the cholesterol biosynthesis pathway. It is converted to cholesterol through the action of enzymes such as Delta(14)-sterol reductase. This pathway is critical for understanding cholesterol-related disorders and metabolic diseases.

Enzymatic Studies

Research has utilized this compound to study the enzymatic mechanisms underlying sterol metabolism. For instance, studies have demonstrated its conversion from 7-dehydrocholesterol using rat liver microsomes, showcasing its role in enzymatic catalysis .

Analytical Techniques

Silver ion high-pressure liquid chromatography (HPLC) has been employed to separate sterols including this compound based on their structural differences. This technique allows for precise analysis of sterol intermediates and their transformations during biosynthesis .

Medical Applications

This compound has been investigated for its potential therapeutic effects in treating cholesterol-related disorders such as Smith-Lemli-Opitz syndrome (SLOS). SLOS is a genetic condition characterized by defective cholesterol biosynthesis.

Therapeutic Investigations

Studies have synthesized tritium-labeled forms of this compound to explore its incorporation into liver cholesterol and assess its metabolic pathways in SLOS patients . These investigations help elucidate how intermediates can influence cholesterol levels and related health issues.

Potential Drug Development

Given its role in cholesterol metabolism, this compound may serve as a lead compound for developing drugs aimed at modulating cholesterol levels or correcting metabolic dysfunctions.

Industrial Applications

In industrial chemistry, this compound is used as a precursor for synthesizing various sterols and sterol-based products.

Steroid Production

The compound is utilized in producing steroid hormones and supplements due to its structural similarity to cholesterol and other biologically active sterols. Its ability to undergo various chemical reactions (e.g., oxidation and reduction) makes it versatile for synthesizing different sterol derivatives.

Nutraceuticals

This compound is also explored for use in nutraceutical formulations aimed at improving cardiovascular health by managing cholesterol levels.

Comparative Analysis of Sterols

To understand this compound's unique properties and applications, it is beneficial to compare it with other related sterols:

| Compound | Role in Cholesterol Biosynthesis | Unique Features |

|---|---|---|

| Cholesta-5,8(14)-dien-3β-ol | Intermediate | Involved in the conversion of 7-dehydrocholesterol |

| Zymosterol | Precursor | Higher saturation level than cholesta compound |

| Lathosterol | Precursor | Distinct double bond positioning |

| Desmosterol | Precursor | Directly leads to cholesterol formation |

This table highlights how this compound fits into the broader context of sterols involved in metabolic pathways.

Mécanisme D'action

Cholesta-5,8(14)-dien-3beta-ol exerts its effects by participating in the cholesterol biosynthesis pathway. It acts as an intermediate that is converted into other sterols through enzymatic reactions. The molecular targets involved include enzymes such as Δ14-reductase and C4-demethylase complex . These enzymes facilitate the conversion of this compound into zymosterol and other sterol intermediates.

Comparaison Avec Des Composés Similaires

Cholesta-5,8(14)-dien-3beta-ol is similar to other sterol intermediates such as:

Cholesta-5,7,9(11)-trien-3beta-ol: Used as a fluorescent probe to track cholesterol in vivo.

Cholesta-5,7-dien-3beta-ol: Another intermediate in cholesterol biosynthesis.

The uniqueness of this compound lies in its specific role in the biosynthesis pathway and its involvement in metabolic disorders. Its distinct double bond positions and enzymatic conversion pathways differentiate it from other sterol intermediates.

Activité Biologique

Cholesta-5,8(14)-dien-3beta-ol is a sterol compound that plays a significant role in various biological processes. This article examines its biological activity, focusing on its metabolic pathways, potential therapeutic applications, and associated case studies.

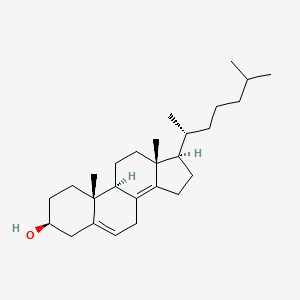

Chemical Structure and Classification

This compound is classified as a 3beta-sterol with the molecular formula . It features double bonds at the 5, 8, and 14 positions of the cholestane backbone. This structural configuration is crucial for its biological function and interaction with cellular membranes.

Metabolic Pathways

This compound is involved in several metabolic pathways:

- Biosynthesis of Steroids : It serves as a precursor in the cholesterol biosynthetic pathway. The compound can be converted into various sterols through enzymatic reactions involving delta(7)-dehydrocholesterol reductase and other enzymes .

- Sterol Exchange : Research indicates that this compound participates in sterol exchange processes within cell membranes, impacting membrane fluidity and function .

Biological Activities

1. Antioxidant Properties

this compound exhibits antioxidant activity, which may help mitigate oxidative stress in cells. This property is particularly relevant in preventing cellular damage associated with various diseases.

2. Role in Cholesterol Regulation

The compound has been studied for its effects on cholesterol metabolism. In conditions like Smith-Lemli-Opitz syndrome (SLOS), where cholesterol synthesis is impaired, this compound levels are elevated. Treatment with statins has shown to normalize cholesterol levels and reduce precursor sterols in SLOS patients .

3. Potential Therapeutic Applications

Research suggests that this compound may have therapeutic potential in:

- Cardiovascular Health : By modulating cholesterol levels and improving lipid profiles.

- Neuroprotection : Its antioxidant properties may offer protective effects against neurodegenerative diseases.

Case Study 1: Smith-Lemli-Opitz Syndrome

A study involving patients with SLOS demonstrated that simvastatin treatment led to significant improvements in cholesterol levels and a reduction in precursor sterols like this compound. The therapy was well-tolerated and resulted in notable clinical improvements over time .

Case Study 2: Antioxidant Activity

In vitro studies have shown that this compound can reduce oxidative stress markers in human cell lines. This suggests its potential use as a dietary supplement or therapeutic agent to combat oxidative damage .

Research Findings

Propriétés

IUPAC Name |

(3S,9S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21,23,25,28H,6-8,10-17H2,1-5H3/t19-,21+,23-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNCIOAUQVURTQ-RQZUOROGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2=C3CC=C4CC(CCC4(C3CCC12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CCC2=C3CC=C4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.